molecular formula C23H37N3 B3441564 1''-(2-phenylethyl)-1,4':1',4''-terpiperidine

1''-(2-phenylethyl)-1,4':1',4''-terpiperidine

Cat. No. B3441564
M. Wt: 355.6 g/mol
InChI Key: QPJFIOJQYMYSOA-UHFFFAOYSA-N
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Description

“1’‘-(2-phenylethyl)-1,4’:1’,4’'-terpiperidine” is a synthetic opioid, also known as Fentanyl . It is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanoic acid . It has a role as an opioid analgesic, a mu-opioid receptor agonist, an anaesthesia adjuvant, an intravenous anaesthetic, an adjuvant and an anaesthetic .


Synthesis Analysis

The synthesis of Fentanyl and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .


Molecular Structure Analysis

The molecular structure of each fentanyl analog and unique arrangement of H-bonds and dispersion interactions significantly change crystal packing and is subsequently reflected in the THz spectrum . Small changes in molecular structure results in distinct crystal packing and significantly alters THz spectra as well .


Chemical Reactions Analysis

The metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .


Physical And Chemical Properties Analysis

Fentanyl is a synthetic, lipophilic phenylpiperidine derivative with both analgesic (painkiller) and anesthetic (causes reversible loss of consciousness) properties .

Mechanism of Action

Fentanyl has a high affinity for μ-opioid receptor and acts as an agonist . It is one kind of synthetic opioid used for pain relief .

Future Directions

Fentanyl and its analogs have been the subject of extensive research due to their potent analgesic properties and potential for abuse . Future work may involve the development of multitarget analgesic compounds , and the use of non-contact methods for rapid identification of both known and emerging opioid substances in the fentanyl family to enable rapid medical attention .

properties

IUPAC Name

1-(2-phenylethyl)-4-(4-piperidin-1-ylpiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3/c1-3-7-21(8-4-1)9-16-24-17-10-22(11-18-24)26-19-12-23(13-20-26)25-14-5-2-6-15-25/h1,3-4,7-8,22-23H,2,5-6,9-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJFIOJQYMYSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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